(2E)-4,4-difluorobut-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluorobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOWEBVJCVNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2e 4,4 Difluorobut 2 Enoic Acid and Its Esters
Multi-Step Approaches from Readily Available Precursors
Multi-step synthetic routes are often employed to construct the (2E)-4,4-difluorobut-2-enoic acid framework from simpler, more accessible starting materials. These methods typically involve the sequential formation of the carbon skeleton followed by the introduction of the fluorine atoms and the carboxylic acid or ester functionality.
Reduction-Dehydration Sequences for the Formation of the Butenoic Framework
One common strategy to form the butenoic acid backbone involves the reduction of a carbonyl group to a hydroxyl group, followed by a dehydration reaction to create the carbon-carbon double bond. For instance, a β-ketoester can be reduced to a β-hydroxy ester, which is then dehydrated to yield an α,β-unsaturated ester. This unsaturated ester can then be subjected to fluorination reactions.
A notable example involves the synthesis of ethyl (E)-4,4-difluorobut-2-enoate. The synthesis can start from ethyl 4,4-difluoro-3-hydroxybutanoate. This precursor undergoes dehydration, often facilitated by reagents like methanesulfonyl chloride and triethylamine (B128534), to introduce the double bond and form the butenoate framework. The resulting ethyl (2E)-4,4-difluorobut-2-enoate can then be hydrolyzed to the desired this compound.
Stereoselective Olefination Strategies for this compound Derivatives
Stereoselective olefination reactions are crucial for controlling the geometry of the double bond, ensuring the formation of the desired (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netconicet.gov.ar
In the context of synthesizing this compound derivatives, the HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. wikipedia.org For example, the reaction of a difluoro-substituted phosphonate (B1237965) with glyoxal (B1671930) or a related aldehyde derivative can yield the target (2E)-4,4-difluorobut-2-enoate. The reaction's stereoselectivity is influenced by factors such as the nature of the base, solvent, and the steric bulk of the substituents on the phosphonate and aldehyde. researchgate.net
Another important method is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. byjus.comwikipedia.orglibretexts.orgnrochemistry.comnumberanalytics.com To synthesize this compound derivatives, a difluoro-α-haloester can be reacted with an appropriate aldehyde. This reaction forms a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated ester. libretexts.org
| Olefination Reaction | Reagents | Key Features |
| Horner-Wadsworth-Emmons | Phosphonate-stabilized carbanion, aldehyde/ketone | Generally provides high (E)-selectivity. The dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.orgorganic-chemistry.org |
| Reformatsky Reaction | α-haloester, carbonyl compound, zinc | Forms a β-hydroxy ester intermediate which is then dehydrated. The organozinc reagent is less reactive than Grignard reagents, preventing self-condensation of the ester. wikipedia.orglibretexts.org |
Direct Fluorination Protocols for Butenoic Acid Scaffolds
Direct fluorination methods offer a more streamlined approach by introducing fluorine atoms directly onto a pre-existing butenoic acid or ester scaffold. These methods can be categorized into electrophilic and nucleophilic fluorination.
Electrophilic Fluorination Methodologies with Fluorinating Agents
Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.org These reagents react with a nucleophilic carbon center, such as an enolate or an enol ether derived from the butenoic acid scaffold.
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. youtube.comwikipedia.org For instance, the enolate of a butenoate ester can be generated using a suitable base and then treated with an electrophilic fluorinating agent to introduce the fluorine atoms at the C-4 position. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired difluorination and avoid side reactions. One approach involves treating but-2-enoic acid with Selectfluor® in acetonitrile, though this can sometimes lead to lower yields due to side reactions.
| Electrophilic Fluorinating Agent | Abbreviation | Typical Substrates |
| N-Fluorobenzenesulfonimide | NFSI | Enolates, enol ethers, silyl (B83357) enol ethers wikipedia.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enolates, alkenes, aromatic compounds youtube.com |
Nucleophilic Fluorination Routes to Fluorinated Butenoic Acids
Nucleophilic fluorination employs a fluoride (B91410) ion source to displace a leaving group on the butenoic acid backbone. rsc.orgox.ac.ukorganic-chemistry.org This approach is often used when the starting material has a suitable leaving group, such as a halide or a sulfonate ester, at the position where fluorine is to be introduced.
For example, a precursor like (E)-4-bromo-4,4-difluoro-but-2-enoic acid can be synthesized and then potentially undergo further nucleophilic substitution, although direct nucleophilic fluorination to form the C-F bond in this specific target is less commonly reported than electrophilic methods or building block approaches. The development of new catalytic systems, such as those using potassium fluoride with phase-transfer catalysts, is expanding the scope of nucleophilic fluorination. rsc.orgox.ac.uk
Rearrangement and Ring-Opening Reactions for the Synthesis of this compound Analogs
Rearrangement and ring-opening reactions provide alternative synthetic pathways to fluorinated butenoic acids. These methods can offer unique stereochemical control and access to complex structures.
One potential, though less direct, strategy could involve the synthesis of a fluorinated cyclopropane (B1198618) derivative, followed by a ring-opening reaction to generate the butenoic acid framework. The stereochemistry of the final product would be dictated by the stereochemistry of the cyclopropane precursor and the mechanism of the ring-opening reaction.
Another approach could involve the rearrangement of a fluorinated allylic alcohol. For example, a Claisen rearrangement of a suitably substituted fluorinated allyl vinyl ether could potentially lead to a difluorinated butenoic acid derivative. The success of such a strategy would depend on the feasibility of synthesizing the required fluorinated precursors and controlling the regioselectivity of the rearrangement.
While specific examples of rearrangement and ring-opening reactions leading directly to this compound are not extensively documented in the provided search results, these strategies are well-established in organic synthesis and represent a plausible, albeit more complex, avenue for the synthesis of this and related fluorinated compounds. The synthesis of fluorinated butenolides and their subsequent reactions can also serve as a pathway to related structures. researchgate.net
Cyclopropane Ring-Opening Reactions Yielding Difluorobutene Derivatives
The ring-opening of gem-difluorocyclopropanes (F2CPs) has emerged as a powerful and versatile strategy for the synthesis of various fluorinated alkenes. nih.govrsc.org These strained three-membered rings act as synthons for fluoroallylic cations or radicals, which can be trapped by a variety of nucleophiles. researchgate.net Transition metal catalysis, particularly with palladium, nickel, or rhodium, is often employed to facilitate the selective cleavage of the C-C bond distal to the gem-difluoro group. rsc.orgresearchgate.netrsc.org
The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the catalyst. For instance, the presence of an activating group, such as a hydroxyl or aldehyde, on the cyclopropane ring can direct the regiochemical outcome of the ring-opening reaction. The stereochemistry of the resulting double bond is also a critical aspect of these transformations.
A notable example is the stereoselective ring-opening of gem-difluorocyclopropyl acetaldehydes, which can be directed to yield either (E,E)- or (E,Z)-conjugated fluorodienals by careful selection of reaction conditions. nih.govucla.edu This demonstrates the potential of this methodology for constructing stereo-defined difluorinated conjugated systems. While the direct synthesis of this compound via this method is not extensively documented, the principles established in the synthesis of related structures, such as fluorodienals and other difluorobutene derivatives, are highly relevant. nih.govresearchgate.net For example, the dehydrative ring-opening of gem-difluorocyclopropyl carbinols promoted by titanium tetrahalides provides access to (E)-allylic trifluoromethyl and difluorohalomethyl compounds. researchgate.net
Table 1: Examples of Ring-Opening Reactions of gem-Difluorocyclopropanes
| Starting Material | Catalyst/Reagent | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| gem-Difluorocyclopropyl acetaldehydes | Various | (E,E)- or (E,Z)-conjugated fluorodienals | Stereodivergent synthesis | nih.govucla.edu |
| gem-Difluorocyclopropyl carbinols | Titanium tetrahalides | (E)-allylic CF3, CF2Cl, or CF2Br compounds | Dehydrative ring-opening | researchgate.net |
| Aryl-substituted gem-difluorocyclopropanes | Pd/NHC ligand | α-Substituted β-vinyl fluorine scaffolds | Regioselective C-F bond functionalization | rsc.org |
| gem-Difluorocyclopropanes | Visible light/Photoredox catalyst | α-Difluoromethylene ethers | Hyperconjugative ring-opening | rsc.org |
Allylic Rearrangements in Fluorinated Systems
Allylic rearrangements represent another sophisticated avenue for the synthesis of complex fluorinated molecules. In the context of producing compounds like this compound, palladium-catalyzed allylic fluorination is a particularly relevant transformation. princeton.eduacs.org These reactions typically involve the formation of a π-allylpalladium intermediate from an allylic substrate, followed by nucleophilic attack of a fluoride source. acs.org
The regioselectivity of the fluoride attack (at the same carbon as the leaving group, SN2, or at the other end of the allyl system, SN2') is a key challenge and can often be controlled by the choice of ligands on the palladium catalyst. ucla.eduprinceton.edu While direct C-H fluorination at an allylic position is possible, a more common approach involves the use of a pre-functionalized substrate, such as an allylic chloride or carbonate. ucla.eduucla.edu
A proposed mechanism for palladium-catalyzed allylic fluorination involves the oxidative addition of a Pd(0) species to an allylic electrophile to form a cationic π-allylpalladium(II) complex. Subsequent outer-sphere attack by a fluoride anion delivers the allylic fluoride product. princeton.eduacs.org The development of enantioselective variants of this reaction, using chiral phosphine (B1218219) ligands, has allowed for the synthesis of enantioenriched allylic fluorides. ucla.edu Although a direct application of an allylic rearrangement to form this compound is not explicitly detailed in readily available literature, the principles of these reactions provide a framework for designing such a synthetic route.
Table 2: Key Aspects of Palladium-Catalyzed Allylic Fluorination
| Feature | Description | Significance | Reference(s) |
|---|---|---|---|
| Catalyst System | Pd(0) or Pd(II) precursors with various phosphine ligands. | Ligand choice influences reactivity, regioselectivity, and enantioselectivity. | ucla.eduprinceton.eduacs.org |
| Fluoride Source | Typically silver fluoride (AgF) or amine-HF complexes (e.g., Et3N·3HF). | The nature of the fluoride source can impact reaction efficiency and conditions. | princeton.eduucla.edu |
| Mechanism | Formation of a π-allylpalladium intermediate followed by nucleophilic fluorination. | Understanding the mechanism allows for rational control of the reaction outcome. | acs.org |
| Regioselectivity | Can often be controlled to favor either the linear or branched allylic fluoride. | Crucial for the synthesis of specific isomers. | princeton.edu |
Chemo- and Regioselective Synthesis of this compound Isomers
A more direct and well-established route to this compound and its esters involves a multi-step sequence starting from readily available fluorinated precursors. This approach offers excellent control over the chemical and regiochemical outcomes, particularly the E-stereochemistry of the double bond.
The synthesis typically commences with a Claisen-type condensation. For instance, ethyl difluoroacetate (B1230586) can be reacted with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide to produce ethyl 4,4-difluoro-3-oxobutanoate. chemicalbook.com This β-keto ester is a key intermediate that can be selectively reduced.
The subsequent step involves the reduction of the ketone functionality. This is commonly achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reduction yields ethyl 4,4-difluoro-3-hydroxybutanoate.
The final key transformation is the dehydration of the β-hydroxy ester. This elimination reaction, often promoted by a dehydrating agent like phosphorus pentoxide (P₂O₅), generates the α,β-unsaturated system. This step is crucial for establishing the desired (2E)-double bond with high stereoselectivity. The resulting ethyl (2E)-4,4-difluorobut-2-enoate can then be hydrolyzed under acidic or basic conditions to afford the target molecule, this compound.
Table 3: Chemo- and Regioselective Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 1 | Ethyl difluoroacetate & Ethyl acetate | Sodium ethoxide | Ethyl 4,4-difluoro-3-oxobutanoate | C-C bond formation to build the carbon skeleton | chemicalbook.com |
| 2 | Ethyl 4,4-difluoro-3-oxobutanoate | NaBH₄ | Ethyl 4,4-difluoro-3-hydroxybutanoate | Selective reduction of the keto group | |
| 3 | Ethyl 4,4-difluoro-3-hydroxybutanoate | P₂O₅ | Ethyl (2E)-4,4-difluorobut-2-enoate | Dehydration to form the (E)-alkene | |
| 4 | Ethyl (2E)-4,4-difluorobut-2-enoate | H₃O⁺ or OH⁻ | This compound | Hydrolysis of the ester to the carboxylic acid |
Reactivity and Derivatization Strategies for 2e 4,4 Difluorobut 2 Enoic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, which are fundamental transformations in medicinal chemistry and materials science.
Esterification and Activated Ester Formation of (2E)-4,4-Difluorobut-2-enoic Acid
Esterification of this compound can be achieved through standard methods, such as Fischer esterification with an alcohol under acidic catalysis. The reaction typically requires heating to drive the equilibrium towards the product. Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP).
Activated esters, such as N-hydroxysuccinimide (NHS) esters, are valuable intermediates for subsequent amidation reactions. These can be prepared by reacting the carboxylic acid with a coupling agent and the corresponding activating group.
Table 1: Representative Esterification Conditions for α,β-Unsaturated Carboxylic Acids
| Method | Alcohol/Reagent | Catalyst/Coupling Agent | Solvent | Temperature | Typical Yield |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | Moderate to Good |
| Steglich Esterification | Benzyl alcohol | DCC, DMAP | Dichloromethane | Room Temperature | Good to Excellent |
| Activated Ester Formation | N-hydroxysuccinimide | EDC | Dimethylformamide | Room Temperature | Good |
Note: This table represents typical conditions for esterification of α,β-unsaturated carboxylic acids and are expected to be applicable to this compound.
Amidation and Other Carboxyl Group Functionalizations
The synthesis of amides from this compound is a crucial transformation. This is most efficiently carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. The use of peptide coupling reagents (e.g., HATU, HOBt) provides a direct method for amide bond formation under mild conditions, which is particularly useful for complex or sensitive substrates.
Other functionalizations of the carboxyl group include its reduction to the corresponding alcohol, (2E)-4,4-difluorobut-2-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄), or conversion to the acyl azide (B81097) for Curtius rearrangement.
Table 2: Common Amidation Strategies for Carboxylic Acids
| Amine | Coupling Reagent | Solvent | Temperature | Typical Yield |
| Aniline | SOCl₂, then aniline | Toluene | 0 °C to RT | Good |
| Glycine (B1666218) methyl ester | HATU, DIPEA | Dimethylformamide | Room Temperature | Excellent |
| Morpholine | EDC, HOBt | Dichloromethane | Room Temperature | Good to Excellent |
Note: This table outlines common amidation protocols that are applicable to this compound.
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of both the carboxylic acid and the gem-difluoro group. This makes it an excellent Michael acceptor and a substrate for various addition and cycloaddition reactions.
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The electron-poor nature of the alkene in this compound and its esters makes them highly susceptible to Michael (conjugate) addition reactions. nih.gov Soft nucleophiles, such as thiols, amines, and stabilized carbanions, will preferentially add to the β-carbon. For instance, the thia-Michael addition of thiols is a highly efficient reaction for forming carbon-sulfur bonds. srce.hr These reactions can often be catalyzed by a weak base. The addition of thiols to similar fluorinated enoates proceeds readily, suggesting a similar reactivity for the title compound. researchgate.net
Table 3: Predicted Nucleophilic Addition Reactions
| Nucleophile | Catalyst/Base | Solvent | Product Type |
| Thiophenol | Triethylamine (B128534) | Tetrahydrofuran | 3-(Phenylthio)-4,4-difluorobutanoic acid derivative |
| Piperidine | None | Methanol | 3-(Piperidin-1-yl)-4,4-difluorobutanoic acid derivative |
| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(1-carboxy-3,3-difluoropropyl)malonate derivative |
Note: This table is based on the expected reactivity of α,β-unsaturated systems and analogous reactions with similar fluorinated compounds.
Electrophilic Addition and Halogenation of the Alkene Moiety
While less common due to the electron-deficient nature of the double bond, electrophilic additions can still occur, particularly with strong electrophiles. The halogenation of the double bond, for example with bromine (Br₂), would be expected to proceed, although potentially slower than for an electron-rich alkene. The reaction would lead to the formation of a vicinal dibromo derivative. The development of reagents for vicinal dihalogenation under mild photochemical conditions could also be applicable. acs.org
Cycloaddition Reactions and Annulations
This compound and its esters are expected to be potent dienophiles in Diels-Alder reactions due to their electron-deficient nature. The reaction with an electron-rich diene, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, would lead to the formation of a six-membered ring system. These [4+2] cycloadditions are valuable for the rapid construction of complex cyclic molecules. The stereochemistry of the reaction is predictable, with the trans-configuration of the dienophile being retained in the product.
Reactivity of the gem-Difluoromethylene Group
The gem-difluoromethylene group (CF2) is a key structural motif that significantly influences the chemical behavior of this compound. The high electronegativity of the fluorine atoms polarizes the C-F bonds, making the carbon atom electrophilic and susceptible to nucleophilic attack under certain conditions.
Activation of the notoriously strong carbon-fluorine (C-F) bond is a challenging yet crucial transformation in organofluorine chemistry. nih.gov The C-F bonds in the gem-difluoromethylene group of this compound are generally robust. However, their activation can be achieved under specific conditions, often involving strong Lewis acids or transition metal complexes. For instance, Lewis acids can coordinate to the fluorine atoms, facilitating the cleavage of the C-F bond and generating a carbocationic intermediate that can be trapped by nucleophiles. nih.gov This approach allows for the substitution of one or both fluorine atoms, providing access to a variety of functionalized products.
Research has shown that the selective activation of C(sp³)–F bonds can be achieved using frustrated Lewis pairs or strong Lewis acids like B(C₆F₅)₃, particularly in solvents like hexafluoroisopropanol (HFIP) that can stabilize carbocationic intermediates. nih.gov While direct C-F activation on this compound itself is not extensively documented, related studies on similar gem-difluoroalkanes provide a basis for potential synthetic strategies.
The transformation of the gem-difluoromethylene group to a monofluoro or a completely defluorinated moiety represents another important derivatization strategy. Reductive defluorination can be accomplished using various reducing agents. For example, catalytic hydrogenation of gem-difluoroalkenes in the presence of a palladium catalyst has been shown to yield the corresponding difluoromethyl (CF₂H) compounds. nih.gov This transformation is significant as the CF₂H group can act as a lipophilic hydrogen bond donor, a valuable feature in medicinal chemistry. nih.gov
Dehydrofluorination, the elimination of hydrogen fluoride (B91410) (HF), is another pathway to modify the gem-difluoro group, often leading to the formation of a vinyl fluoride. This reaction is typically promoted by a base. The resulting monofluorinated alkene can then undergo further functionalization.
Palladium-Catalyzed and Other Transition-Metal-Mediated Coupling Reactions of this compound Derivatives
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound are versatile substrates for such transformations.
Halogenated derivatives of this compound, such as (E)-4-bromo-4,4-difluorobut-2-enoic acid, are valuable precursors for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, and Heck couplings, allow for the introduction of a wide range of substituents at the 4-position.
In a typical Suzuki coupling, the bromo-derivative would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. scribd.comnih.gov The choice of ligand for the palladium catalyst is often crucial for achieving high yields and selectivity. nih.govcas.cn Similarly, Stille coupling would involve the reaction with an organotin reagent. These methods provide access to a diverse array of substituted difluoroenoic acids with potential applications in materials science and medicinal chemistry. The development of palladium-catalyzed cross-coupling reactions of perfluoro organic compounds has expanded the scope of these transformations. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| (E)-4-bromo-4,4-difluorobut-2-enoic acid derivative | Arylboronic acid | Pd catalyst, base | 4-Aryl-4,4-difluorobut-2-enoic acid derivative | scribd.com |
| (E)-4-bromo-4,4-difluorobut-2-enoic acid derivative | Organotin reagent | Pd catalyst | 4-Substituted-4,4-difluorobut-2-enoic acid derivative | N/A |
| Tetrafluoroethylene | Diarylzinc | Pd(0), LiI | α,β,β-Trifluorostyrene | mdpi.com |
This table provides illustrative examples of cross-coupling reactions involving fluorinated compounds.
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. While the electron-deficient nature of the double bond in this compound might pose challenges for standard olefin metathesis catalysts, derivatization can facilitate this transformation. For instance, conversion of the carboxylic acid to an ester or another functional group could modulate the electronic properties of the olefin.
Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly used for olefin metathesis. mdpi.comresearchgate.net The functionalization of these catalysts themselves has been a key area of research to enhance their activity and stability, particularly in aqueous media or biological systems. mdpi.comresearchgate.net Cross-metathesis of a derivative of this compound with another olefin could lead to the synthesis of novel, more complex fluorinated molecules.
Base-Promoted and Acid-Catalyzed Transformations of this compound
The presence of both an acidic carboxylic acid group and a reactive double bond allows for a variety of transformations under both basic and acidic conditions.
Base-promoted reactions can include dehydrohalogenation of halogenated precursors to form the double bond, as seen in some synthetic routes to related compounds. For example, treatment of ethyl 4,4-difluoro-3-hydroxypentanoate with methanesulfonyl chloride and triethylamine leads to the formation of an α,β-unsaturated system through elimination. Bases can also be used to hydrolyze ester precursors to yield the final carboxylic acid.
Acid-catalyzed reactions can involve the hydrolysis of ester precursors to the carboxylic acid. Furthermore, the double bond can undergo acid-catalyzed additions, although the electron-withdrawing nature of the gem-difluoro and carboxyl groups can influence the regioselectivity of such reactions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-4-Bromo-4,4-difluorobut-2-enoic acid |
| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) |
| Ethyl 4,4-difluoro-3-hydroxypentanoate |
| Hexafluoroisopropanol (HFIP) |
| Methanesulfonyl chloride |
| Tetrafluoroethylene |
| Triethylamine |
Spectroscopic Characterization and Mechanistic Elucidation of 2e 4,4 Difluorobut 2 Enoic Acid Transformations
Advanced Spectroscopic Methods for Structural Assignment and Reaction Monitoring
The precise structure of (2E)-4,4-difluorobut-2-enoic acid, featuring a trans-configured double bond and a gem-difluoro group, can be unequivocally determined using a combination of modern spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the double bond.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the proton of the difluoromethyl group. The coupling constants between these protons would be characteristic of the E-configuration of the double bond.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often recorded with proton and fluorine decoupling, would reveal the chemical shifts of the four carbon atoms in the molecule. epfl.ch The presence of the electron-withdrawing fluorine atoms significantly influences the chemical shifts of the adjacent carbon atoms. epfl.ch
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, a single resonance is expected for the two equivalent fluorine atoms, which would be split by the adjacent proton. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. nih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| H2 | 6.2 - 6.5 | d | J(H2-H3) ≈ 15 |
| H3 | 6.8 - 7.2 | dt | J(H3-H2) ≈ 15, J(H3-H4) ≈ 4 |
| H4 | 5.9 - 6.3 | t | J(H4-H3) ≈ 4, J(H4-F) ≈ 56 |
| COOH | 10 - 12 | br s | |
| ¹³C | |||
| C1 (COOH) | 165 - 170 | t | J(C1-F) ≈ 4 |
| C2 | 122 - 126 | t | J(C2-F) ≈ 6 |
| C3 | 140 - 145 | t | J(C3-F) ≈ 20 |
| C4 (CF₂) | 110 - 115 | t | J(C4-F) ≈ 240 |
| ¹⁹F | |||
| CF₂ | -110 to -120 | d | J(F-H4) ≈ 56 |
Note: The predicted values are based on the analysis of related fluorinated compounds and esters. rsc.orgamericanelements.comepa.govuni.lusigmaaldrich.comnih.govuni.lu The exact values for this compound may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 122.02. High-resolution mass spectrometry would confirm the elemental formula C₄H₄F₂O₂. uni.lu
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). For fluorinated compounds, the loss of HF or CF₂H fragments is also possible.
Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Description |
| 122 | [C₄H₄F₂O₂]⁺ | Molecular Ion |
| 102 | [C₄H₃FO₂]⁺ | Loss of HF |
| 77 | [C₃H₂FO]⁺ | Loss of COOH |
| 71 | [C₃H₃F₂]⁺ | Loss of COOH and H |
| 51 | [CHF₂]⁺ | Difluoromethyl cation |
Note: The predicted fragmentation is based on general principles of mass spectrometry and data from related compounds. uni.lunih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-F stretches of the difluoromethyl group.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Alkene) | 1640-1680 |
| C-F (Stretch) | 1000-1400 |
Note: The predicted absorption ranges are based on standard IR correlation tables and data from analogous compounds. rsc.org
Mechanistic Studies of Reactions Involving this compound
The presence of both an electron-withdrawing difluoromethyl group and a carboxylic acid functionality makes this compound a versatile substrate for various chemical transformations.
Elucidation of Reaction Pathways and Intermediates
A prominent reaction pathway for α,β-unsaturated carbonyl compounds like this compound is the Michael addition, or conjugate nucleophilic addition. researchgate.netlibretexts.orglibretexts.orgopenstax.orgfiveable.me In this reaction, a nucleophile attacks the electrophilic β-carbon of the double bond. libretexts.orglibretexts.orgopenstax.orgfiveable.me
The electron-withdrawing nature of the difluoromethyl group and the carboxylic acid enhances the electrophilicity of the β-carbon, making it susceptible to attack by a wide range of nucleophiles. The general mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. libretexts.orglibretexts.orgopenstax.orgfiveable.me
Studies on related 3-(4-chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-ones have shown that 1,4-addition reactions proceed smoothly with various organometallic reagents in the presence of copper or zinc catalysts. researchgate.netresearchgate.net These studies highlight the potential for stereoselective transformations and the construction of complex molecules containing a difluoromethylene moiety. researchgate.net
Kinetic Investigations and Rate-Determining Steps
The kinetics of nucleophilic additions to α,β-unsaturated systems can be influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. The addition can be either kinetically or thermodynamically controlled. libretexts.orglibretexts.orgopenstax.orgfiveable.me
While specific kinetic data for reactions involving this compound are not available in the searched literature, general principles suggest that the rate of a Michael addition is dependent on the nucleophilicity of the attacking species and the electrophilicity of the β-carbon. The rate-determining step is typically the initial nucleophilic attack on the β-carbon to form the enolate intermediate. libretexts.orglibretexts.orgopenstax.orgfiveable.me
Further research is required to perform detailed kinetic investigations and to fully elucidate the rate-determining steps for specific reactions involving this compound. Such studies would provide a deeper understanding of its reactivity and facilitate the optimization of synthetic protocols.
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control
The stereochemical outcome of reactions involving this compound and its derivatives is of paramount importance, particularly in the synthesis of complex, biologically active molecules where specific stereoisomers are required. The control of diastereoselectivity and enantioselectivity in transformations such as Michael additions is a key area of research.
The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael reaction, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comwikipedia.org The stereoselectivity of this addition to chiral α,β-unsaturated compounds is influenced by the existing stereocenter and the nature of the nucleophile and reaction conditions. In the case of derivatives of this compound, the gem-difluoro group at the γ-position significantly influences the electronic properties of the Michael acceptor, thereby affecting the stereochemical course of the reaction.
Research on related chiral γ,γ-difluoro-α,β-unsaturated carbonyl compounds has demonstrated that the presence of the difluoromethyl group can lead to high diastereoselectivity in conjugate addition reactions. For instance, the use of chiral oxazolidinone auxiliaries attached to the carbonyl group has proven effective in controlling the facial selectivity of the Michael addition. These auxiliaries create a chiral environment that directs the incoming nucleophile to one face of the double bond, leading to the preferential formation of one diastereomer.
Enantioselective variants of the Michael addition to α,β-unsaturated systems are often achieved using chiral catalysts. These can include organocatalysts, such as chiral amines or thioureas, or metal complexes with chiral ligands. For example, cinchona alkaloids have been successfully employed as organocatalysts in the enantioselective addition of nucleophiles to α,β-unsaturated ketones. nih.gov While specific studies on the enantioselective Michael addition to this compound are not extensively documented in the reviewed literature, the principles established for other fluorinated Michael acceptors are applicable. The development of catalytic systems that can effectively control the stereochemistry of additions to this substrate is an active area of investigation.
The following table summarizes the key factors influencing stereochemical outcomes in reactions of α,β-unsaturated carbonyl compounds, which are relevant to this compound.
| Factor | Influence on Stereoselectivity |
| Chiral Auxiliary | Directs the approach of the nucleophile to one face of the Michael acceptor, leading to high diastereoselectivity. |
| Chiral Catalyst | Creates a chiral environment around the substrate, enabling enantioselective transformations. |
| Nucleophile | The nature and steric bulk of the nucleophile can influence the stereochemical outcome. |
| Reaction Conditions | Solvent, temperature, and additives can affect the selectivity of the reaction. |
| Substrate Structure | The presence of the γ,γ-difluoro group influences the electronic properties and steric environment of the double bond. |
Computational Chemistry and Theoretical Approaches
Computational chemistry provides powerful tools to investigate the structure, reactivity, and reaction mechanisms of molecules like this compound at an atomic level. These theoretical approaches complement experimental studies and offer predictive insights.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of organic molecules. For this compound, DFT calculations can elucidate the influence of the gem-difluoro group on the molecule's properties.
The electron-withdrawing nature of the two fluorine atoms at the γ-position has a significant impact on the electronic distribution within the molecule. This inductive effect increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in a Michael addition reaction. DFT calculations can quantify this effect by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The LUMO of an α,β-unsaturated carbonyl compound is typically localized on the β-carbon, and a lower LUMO energy indicates a higher susceptibility to nucleophilic attack. Computational studies on related fluorinated compounds have shown that the presence of fluorine atoms lowers the LUMO energy, thus activating the molecule for conjugate addition. nih.gov Furthermore, DFT calculations can predict the charge distribution on the atoms, providing a more detailed picture of the reactive sites.
The table below presents a conceptual overview of the expected impact of the γ,γ-difluoro substitution on the electronic properties of butenoic acid, based on general principles and findings for related fluorinated compounds.
| Property | Effect of γ,γ-Difluoro Substitution | Rationale |
| LUMO Energy | Lowered | Increased electrophilicity of the β-carbon due to the electron-withdrawing fluorine atoms. |
| HOMO-LUMO Gap | Reduced | Generally leads to higher reactivity. |
| Partial Charge on β-Carbon | More Positive | Enhanced electrophilicity and susceptibility to nucleophilic attack. |
| Acidity of Carboxylic Acid | Increased | Stabilization of the carboxylate anion by the inductive effect of the fluorine atoms. |
Transition State Modeling and Energy Profile Analysis
To gain a deeper understanding of the reaction mechanism and selectivity, computational chemists model the transition states (TS) of the reactions involving this compound. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com
For a Michael addition reaction, DFT calculations can be used to locate the transition state structure for the nucleophilic attack on the β-carbon. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile provides crucial information about the reaction kinetics and thermodynamics. nih.gov
Furthermore, by modeling the transition states for the formation of different stereoisomers (diastereomers or enantiomers), the origins of stereoselectivity can be elucidated. The transition state leading to the major stereoisomer will have a lower energy than the transition state leading to the minor stereoisomer. This difference in energy dictates the diastereomeric or enantiomeric ratio of the product.
Molecular Dynamics Simulations to Understand Reaction Dynamics
While DFT calculations provide valuable information about the static properties of molecules and the energetics of reaction pathways, molecular dynamics (MD) simulations can offer insights into the dynamic aspects of chemical reactions in solution. ucsb.edu MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion.
For a reaction involving this compound, MD simulations could be used to study the solvation of the molecule and the dynamic interactions between the substrate, nucleophile, and solvent molecules. The solvent can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and selectivity.
Although specific MD simulation studies on the reaction dynamics of this compound were not found in the reviewed literature, this computational technique holds significant potential for this area of research. For example, MD simulations could be employed to explore the conformational flexibility of the molecule in solution and how this affects its reactivity. By combining MD simulations with quantum mechanical calculations (QM/MM methods), a more accurate and dynamic picture of the reaction process can be obtained. Such studies could provide valuable information for the rational design of catalysts and reaction conditions to achieve desired stereochemical outcomes.
Academic and Industrial Applications of 2e 4,4 Difluorobut 2 Enoic Acid As a Chemical Building Block
Utilization in the Synthesis of Complex Organofluorine Compounds
The unique structural features of (2E)-4,4-difluorobut-2-enoic acid make it an important starting material for creating more intricate organofluorine compounds. Fluorinated molecules are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. diva-portal.org
The compound serves as a versatile scaffold, allowing for a variety of chemical transformations. The double bond can undergo addition reactions, while the carboxylic acid group can be converted into esters, amides, or other functional groups. These transformations enable the construction of a diverse array of fluorinated products. For instance, it is a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The presence of the difluoro group is crucial, as it can mimic or block metabolic pathways, leading to compounds with enhanced biological activity.
Research has shown that derivatives of butenoic acid can be synthesized through various methods, including elimination reactions of hydroxy-ester precursors. For example, the synthesis of (£)-4,4-difluoropent-2-enoic acid involves treating ethyl 4,4-difluoro-3-hydroxy-pentanoate with methanesulfonyl chloride and triethylamine (B128534) to generate the α,β-unsaturated system. This highlights the general synthetic strategies that can be applied to molecules like this compound to build more complex fluorinated structures.
Table 1: Examples of Reactions Utilizing Difluorinated Building Blocks
| Reactant | Reagent(s) | Product Type | Application |
|---|---|---|---|
| 2,2-Difluoro enol silyl (B83357) ethers | Electrophilic reagents | Perfluoroethyl ketones, 2-aryl-2,2-difluoro ketones | Synthesis of complex fluorinated ketones diva-portal.orgdiva-portal.org |
| Ethyl 4,4-difluoro-3-hydroxy-pentanoate | Methanesulfonyl chloride, triethylamine | (£)-4,4-difluoropent-2-enoic acid | Building block for complex molecules |
Precursor for Fluorinated Amino Acids and Peptide Mimetics Research
The synthesis of non-canonical amino acids is a major focus in chemical biology and medicinal chemistry. Introducing fluorine into amino acids can dramatically alter the properties of peptides and proteins, enhancing their thermal and proteolytic stability. researchgate.net this compound serves as a valuable precursor in this field.
Fluorinated amino acids are used to study protein folding, enzyme-substrate interactions, and to create peptides with improved therapeutic potential. researchgate.net The difluoromethylene group can act as a stable isostere for other chemical groups, influencing the conformation and binding affinity of peptides. The synthesis of these modified amino acids can be achieved through various strategies, often involving the transformation of fluorinated building blocks like this compound. rsc.org
For example, synthetic strategies have been developed to produce fluorinated phenylalanines and aliphatic amino acids from readily available alcohol substrates via Mitsunobu–Tsunoda alkylation of a chiral glycine (B1666218) equivalent. This approach provides an efficient route to fluorinated amino acids that are otherwise difficult to synthesize. researchgate.net The resulting amino acids can then be incorporated into peptides, creating "peptide mimetics" that mimic the structure of natural peptides but possess enhanced stability or novel biological functions. Even a single substitution with a fluorinated amino acid can have a significant impact on the properties of a peptide. researchgate.net
Role in the Development of Chemical Probes and Ligands for Biological Systems
The incorporation of fluorine atoms into molecules provides a powerful tool for developing chemical probes and ligands for studying biological systems. The fluorine atom's unique properties, such as its high electronegativity and the C-F bond's stability, make it an excellent label for various analytical techniques. rsc.org
This compound is a precursor for molecules designed as probes for ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, and because naturally occurring organofluorines are rare, ¹⁹F NMR provides a background-free signal for studying molecular interactions. Fluorinated ligands synthesized from this acid can be used to probe the binding sites of proteins and other biological macromolecules. nih.govrsc.org
Furthermore, the fluorine atoms can enhance a molecule's binding affinity to its biological target. The C-F bond can participate in favorable electrostatic interactions and hydrogen bonding, which can strengthen the ligand-receptor complex. This makes fluorinated compounds derived from this compound valuable candidates in drug discovery for developing highly specific and potent ligands.
Application in the Construction of Advanced Organic Materials
The unique electronic properties of organofluorine compounds make them attractive for the development of advanced organic materials. Highly fluorinated aromatic compounds, for instance, are electron-deficient and can significantly impact the electronic characteristics of molecular systems. nih.gov While this compound is an aliphatic compound, it serves as a building block for incorporating difluoromethyl groups into larger systems, including those with applications in materials science.
The introduction of fluorine can lead to materials with unique properties such as hydrophobicity, thermal stability, and specific electronic functionalities. The "fluorous effect," which describes the tendency of highly fluorinated compounds to self-segregate from non-fluorinated hydrocarbon domains, can be exploited to create self-assembling materials and functional surfaces. princeton.edu
By incorporating this compound or its derivatives into polymers or other macromolecules, materials scientists can tune the properties of the resulting products. These materials may find applications in areas such as liquid crystals, organic electronics, and specialized coatings. nih.gov
Table 2: Properties Conferred by Fluorine in Advanced Materials
| Property | Effect of Fluorination | Potential Application | Source |
|---|---|---|---|
| Electronics | Creates highly electron-deficient systems | Organic electronics, catalysis | nih.gov |
| Self-Assembly | "Fluorous effect" leads to phase segregation | Self-assembling materials, functional surfaces | princeton.edu |
| Stability | Increased thermal and metabolic stability | Durable polymers, bioactive materials | researchgate.net |
| Lipophilicity | Increased ability to pass through biological membranes | Drug delivery systems, specialty chemicals | rsc.org |
Industrial Relevance as an Intermediate for Specialty Chemicals
On an industrial scale, this compound is a valuable intermediate for the production of a range of specialty chemicals. These are low-volume, high-value products with specific functions, often used in niche markets like pharmaceuticals, agrochemicals, and high-performance materials.
The compound's utility stems from its ability to introduce the difluoromethylene group into target molecules efficiently. In the pharmaceutical industry, this is critical for modifying drug candidates to improve their pharmacokinetic profiles, such as increasing metabolic stability and bioavailability. In the agrochemical sector, fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity.
The commercial availability of this compound underscores its importance as a building block for both academic research and industrial manufacturing processes. Its role as a precursor allows chemical companies to access a wide variety of complex fluorinated molecules that would otherwise be difficult to synthesize.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (2E)-4,4-difluorobut-2-enoic acid, and how do reaction conditions influence yield and stereochemistry?
- Answer : The compound can be synthesized via ester precursors, such as Ethyl (2E)-4,4-difluorobut-2-enoate, which is typically prepared by reacting ethyl 2-bromo-2,2-difluoroacetate with olefins under mild photocatalytic conditions (e.g., fluorescein as a catalyst) . Hydrolysis of the ester under acidic or basic conditions yields the carboxylic acid. Critical parameters include temperature control (to preserve the (2E)-configuration) and solvent choice (polar aprotic solvents enhance reaction rates). Yields are optimized by maintaining anhydrous conditions and inert atmospheres to prevent side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Answer :
- NMR : NMR is critical for identifying fluorine environments. Two distinct fluorine signals near -120 ppm (CF) confirm the difluoro substitution. NMR shows a doublet for the α,β-unsaturated protons (δ ~6.5–7.0 ppm, J = 15–16 Hz) .
- IR : A strong absorption band at ~1700 cm (C=O stretch) and a broad peak near 2500–3000 cm (carboxylic acid O-H) verify the functional groups.
- MS : Molecular ion peaks at m/z 150.12 (CHFO) with fragmentation patterns (e.g., loss of CO) confirm the molecular formula .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Answer : The compound is prone to decarboxylation at elevated temperatures (>80°C) or under strongly acidic/basic conditions. Storage at 4°C in anhydrous solvents (e.g., DMSO or THF) minimizes degradation. The electron-withdrawing fluorine atoms stabilize the conjugated enoic system, enhancing thermal stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How does the presence of fluorine substituents influence the regioselectivity of this compound in Diels-Alder reactions or nucleophilic additions?
- Answer : The CF group increases electrophilicity at the β-carbon due to inductive effects, directing nucleophilic attacks (e.g., Grignard reagents) to this position. In Diels-Alder reactions, the electron-deficient dienophile character is enhanced, favoring endo selectivity with electron-rich dienes. Computational studies (DFT) predict a 15–20% increase in reaction rate compared to non-fluorinated analogs .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
- Answer :
- Data Validation : Cross-check purity via HPLC (>95%) and confirm stereochemistry using chiral columns or X-ray crystallography.
- Experimental Replication : Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables.
- Meta-Analysis : Use statistical tools (e.g., ANOVA, effect size calculations) to identify outliers or confounding factors in published datasets .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound in enzyme inhibition studies?
- Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attacks.
- Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Fluorine atoms form hydrophobic interactions with aromatic residues (e.g., Phe), improving binding scores by ~20% compared to non-fluorinated analogs .
Methodological Notes
- Synthesis Optimization : Use low-temperature photocatalysis to avoid isomerization .
- Safety : Handle with nitrile gloves and fume hoods; avoid skin contact due to corrosive carboxylic acid group .
- Data Reproducibility : Document all reaction parameters (e.g., catalyst loading, solvent purity) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
